molecular formula C11H11NO3 B581667 1-(4-Formylphenyl)azetidine-3-carboxylic acid CAS No. 1355248-05-3

1-(4-Formylphenyl)azetidine-3-carboxylic acid

Cat. No. B581667
M. Wt: 205.213
InChI Key: JBVARJKZZNPSDV-UHFFFAOYSA-N
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Description

1-(4-Formylphenyl)azetidine-3-carboxylic acid is a chemical compound with the CAS Number: 1355248-05-3. It has a molecular weight of 205.21 and its IUPAC name is 1-(4-formylphenyl)-3-azetidinecarboxylic acid .


Synthesis Analysis

The synthesis of 1-(4-Formylphenyl)azetidine-3-carboxylic acid involves a two-step reaction. The first stage involves the reaction of 1-(4-formylphenyl)azetidine-3-carboxylic acid with potassium carbonate in N,N-dimethyl-formamide at 0℃ for 10 minutes. This is followed by the addition of methyl iodide at 0℃. The resulting reaction mixture is stirred at room temperature for 2 hours under a nitrogen atmosphere .


Molecular Structure Analysis

The InChI code for 1-(4-Formylphenyl)azetidine-3-carboxylic acid is 1S/C11H11NO3/c13-7-8-1-3-10(4-2-8)12-5-9(6-12)11(14)15/h1-4,7,9H,5-6H2,(H,14,15). The InChI key is JBVARJKZZNPSDV-UHFFFAOYSA-N .

Scientific Research Applications

Proline Metabolism and Protein Conformation Studies

Azetidine-2-carboxylic acid, closely related to the compound , has been utilized in the study of proline metabolism and the investigation of protein conformation. This research involved the synthesis of [2,3-3H]azetidine-2-carboxylic acid from 4-amino-[2,3-3H]butyric acid, which was then used in uptake and incorporation studies in Arabidopsis thaliana and Escherichia coli, demonstrating its biological activity and potential applications in studying proline-related metabolic pathways and protein structures (Verbruggen, van Montagu, & Messens, 1992).

Ion Uptake and Release in Barley Roots

Azetidine-2-carboxylic acid has also been used to explore the relationship between protein synthesis and ion transport in plants. Specifically, it was shown to inhibit the release of ions to the xylem of excised roots of barley and intact plants, providing insights into the mechanisms of ion transport and its regulation by protein synthesis. This study suggests the compound's utility in agricultural science, particularly in understanding and improving nutrient uptake and transport in crops (Pitman, Wildes, Schaefer, & Wellfare, 1977).

Synthesis of Amino Acid Chimeras

Further, research into azetidine-2-carboxylic acid analogs has led to the development of various heteroatomic side chains at the 3-position, synthesized for studying the influence of conformation on peptide activity. These analogs, designed as tools, highlight the compound's role in advancing peptide research by providing novel means to investigate the structural aspects affecting peptide functionality (Sajjadi & Lubell, 2008).

Investigation into Food Chain Contamination

Interestingly, azetidine-2-carboxylic acid's presence in sugar beets and table beets has been studied for its potential misincorporation into proteins in place of proline, leading to toxic effects and congenital malformations. This research underscores the importance of monitoring and understanding non-protein amino acids in the food supply, reflecting on the broader implications of these compounds in health and disease (Rubenstein et al., 2009).

Synthesis of Azetidine Derivatives for Medicinal Chemistry

Azetidine derivatives, including those related to 1-(4-Formylphenyl)azetidine-3-carboxylic acid, have been synthesized for their potential applications in medicinal chemistry. These compounds serve as versatile building blocks for developing novel therapeutic agents, demonstrating the relevance of azetidine-based compounds in drug discovery and development (Ji, Wojtas, & Lopchuk, 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements associated with it are H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(4-formylphenyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-7-8-1-3-10(4-2-8)12-5-9(6-12)11(14)15/h1-4,7,9H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVARJKZZNPSDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=C(C=C2)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742808
Record name 1-(4-Formylphenyl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Formylphenyl)azetidine-3-carboxylic acid

CAS RN

1355248-05-3
Record name 1-(4-Formylphenyl)-3-azetidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355248-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Formylphenyl)azetidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-fluoro benzaldehyde (5 g, 40.28 mmol) in DMSO (70 mL) was added azetidine-3-carboxylic acid (8.14 g, 80.56 mmol) followed by addition of triethyl amine (20.38 g, 201.41 mmol) at room temperature. Resulting reaction mixture was heated at 100° C. for 24 hours under nitrogen atmosphere. After complete consumption of starting material, reaction mixture was cooled to room temperature and quenched with ice cold water (150 mL). Aqueous layer was extracted with EtOAc (3×150 mL). Combined organic layer was washed with water (2×300 mL), dried over sodium sulphate; filtered and evaporated in vacuo to afford brown colored solid (4 g, 48%). 1H NMR (400 MHz, DMSO-d6) δ: 3.54-3.59 (m, 1H), 4.03 (t, 2H, J=6.8 Hz), 4.16 (t, 2H, J=8.36 Hz), 6.52 (d, 2H, J=8.36 Hz), 7.69 (d, 2H, J=8.6 Hz), 9.68 (s, 1H); LC-MS (M−H): =203.70
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.14 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
20.38 g
Type
reactant
Reaction Step Two
Name
Yield
48%

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